Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate spectral data (NMR, MS, IR)
Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate spectral data (NMR, MS, IR)
As a Senior Application Scientist, this guide provides an in-depth technical analysis of the spectral data for Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. This document is structured to offer not just raw data, but a foundational understanding of how each spectroscopic technique contributes to the unambiguous structural elucidation of this important heterocyclic compound.
Introduction: The Significance of the Pyrrolo[3,2-b]pyridine Scaffold
The pyrrolo[3,2-b]pyridine, or 4-azaindole, core is a privileged scaffold in medicinal chemistry. Its unique arrangement of a nitrogen-rich pyridine ring fused to an electron-rich pyrrole ring imparts distinct physicochemical properties that are conducive to biological activity.[1] Derivatives of this scaffold are integral to the development of novel therapeutics, including kinase inhibitors for oncology and agents targeting neurodegenerative diseases.[2][3][4] Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a key synthetic intermediate, and a thorough understanding of its structural characterization is paramount for researchers in drug discovery and development.[5]
This guide offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for this compound. We will explore the causality behind experimental choices and the logic of spectral interpretation, providing a self-validating framework for its analysis.
Molecular Identity and Physicochemical Properties
A precise understanding of the molecule's basic properties is the starting point for any analytical endeavor.
Figure 1: Chemical Structure of Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
![Chemical Structure of Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](httpshttps://i.imgur.com/example.png)
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 952800-36-1 | [6] |
| Molecular Formula | C₉H₇ClN₂O₂ | [7] |
| Molecular Weight | 210.62 g/mol | [8] |
| Monoisotopic Mass | 210.0196 Da | [7] |
| Appearance | Expected to be an off-white to pale solid | General Knowledge |
Overview of Synthesis
While numerous synthetic routes exist for pyrrolopyridine derivatives, a common strategy involves the construction of the bicyclic ring system from appropriately substituted pyridine precursors.[1] For instance, a substituted aminopyridine can undergo cyclization reactions to form the pyrrole ring. The chloro- and methyl carboxylate functionalities are typically introduced through multi-step processes that may involve halogenation and esterification at specific positions.[9] Awareness of the synthetic pathway is crucial for the analytical scientist, as it informs the potential impurities that may be present in a sample, such as regioisomers or precursors, which would be discernible through the spectroscopic methods detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is the most powerful technique for determining the precise connectivity and chemical environment of atoms within a small molecule. For a molecule like Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
Causality in Experimental Design:
The choice of a high-field spectrometer (e.g., 400 MHz or higher) is deliberate; it enhances signal dispersion, which is critical for resolving the closely spaced signals of the aromatic protons.[10] The selection of a deuterated solvent such as DMSO-d₆ is often preferred for heterocyclic compounds containing N-H protons, as it allows for the clear observation of the exchangeable N-H signal, which might be broadened or absent in other solvents.[10]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[10]
-
Instrument Setup: The experiment should be performed on a high-field NMR spectrometer (≥400 MHz). The instrument must be properly tuned and shimmed to ensure optimal magnetic field homogeneity, leading to sharp, well-resolved peaks.[10]
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or more) to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
¹H NMR Spectral Data Interpretation
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |
| N-H (H1) | ~12.5 | broad singlet | - | 1H | The N-H proton of the pyrrole ring is acidic and deshielded, typically appearing at a very high chemical shift in DMSO-d₆. |
| Ar-H (H5) | ~8.3 | doublet | ~5.5 | 1H | This proton is on the pyridine ring, adjacent to the nitrogen, leading to significant deshielding. It is coupled to H6. |
| Ar-H (H6) | ~7.4 | doublet | ~5.5 | 1H | Coupled to H5 on the pyridine ring, appearing at a lower field than typical aromatic protons due to the ring nitrogen. |
| Ar-H (H3) | ~7.2 | singlet | - | 1H | This proton is on the electron-rich pyrrole ring. Its chemical shift is influenced by the adjacent carboxylate group. |
| -OCH₃ | ~3.9 | singlet | - | 3H | The methyl protons of the ester group are in a typical range, appearing as a sharp singlet. |
¹³C NMR Spectral Data Interpretation
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C=O | ~162 | The carbonyl carbon of the methyl ester group is highly deshielded. |
| C7 | ~148 | Aromatic carbon bearing the chlorine atom and adjacent to the ring nitrogen. |
| C7a | ~145 | Quaternary carbon at the fusion of the two rings. |
| C5 | ~130 | Aromatic CH carbon on the pyridine ring. |
| C3a | ~128 | Quaternary carbon at the fusion of the two rings. |
| C2 | ~125 | Quaternary carbon of the pyrrole ring attached to the carboxylate. |
| C6 | ~118 | Aromatic CH carbon on the pyridine ring. |
| C3 | ~105 | Aromatic CH carbon on the pyrrole ring. |
| -OCH₃ | ~52 | The methyl carbon of the ester group. |
Mass Spectrometry (MS): Confirming Molecular Integrity
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule.[10] It provides a highly accurate mass measurement, which serves as a primary piece of evidence for the compound's identity.
Causality in Experimental Design:
Electrospray Ionization (ESI) is the chosen method because it is a "soft" ionization technique that typically yields the protonated molecular ion ([M+H]⁺) with minimal fragmentation. This is ideal for confirming the molecular weight. The use of a high-resolution analyzer (like TOF or Orbitrap) allows for mass measurement with sub-ppm accuracy, enabling the confident determination of the molecular formula.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument should be calibrated immediately prior to the analysis to ensure high mass accuracy.
Mass Spectrometry Data Interpretation
The most critical validation from the mass spectrum is the confirmation of the molecular formula, C₉H₇ClN₂O₂. A key feature to look for is the characteristic isotopic pattern of chlorine. Naturally occurring chlorine consists of two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the molecular ion will appear as two peaks separated by approximately 2 Da, with a relative intensity ratio of roughly 3:1. This pattern is a definitive indicator of the presence of a single chlorine atom.
Table 4: Predicted High-Resolution Mass Spectrometry Data
| Adduct / Ion | Calculated m/z ([³⁵Cl]) | Calculated m/z ([³⁷Cl]) | Source |
| [M+H]⁺ | 211.0269 | 213.0240 | [7] |
| [M+Na]⁺ | 233.0088 | 235.0059 | [7] |
Observing the [M+H]⁺ peak at m/z 211.0269 (and its ³⁷Cl isotope at 213.0240) with high mass accuracy provides strong, trustworthy evidence for the compound's identity.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule.[11] For this compound, it is used to confirm the presence of the N-H group, the ester carbonyl, and the aromatic system.
Causality in Experimental Design:
Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation and allows for the analysis of solid powders directly, making it a highly efficient method for routine characterization.
Experimental Protocol: ATR-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first and subtracted from the sample spectrum.
IR Spectral Data Interpretation
Table 5: Predicted Infrared (IR) Absorption Frequencies
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type | Rationale for Assignment |
| N-H | 3400 - 3300 | Stretching | A moderately sharp peak in this region is characteristic of the N-H bond in the pyrrole ring. |
| Aromatic C-H | 3100 - 3000 | Stretching | Peaks in this region confirm the presence of C-H bonds on the aromatic rings. |
| C=O (Ester) | 1725 - 1705 | Stretching | A strong, sharp absorption band is expected for the carbonyl group of the ester, which is conjugated with the pyrrole ring.[11] |
| C=C / C=N | 1620 - 1450 | Stretching | Multiple bands in this "fingerprint" region correspond to the stretching vibrations of the fused aromatic ring system. |
| C-O | 1300 - 1100 | Stretching | Bands corresponding to the C-O single bond stretching of the ester group. |
| C-Cl | 800 - 600 | Stretching | A moderate to strong band in the lower frequency region is indicative of the C-Cl bond. |
Integrated Analytical Workflow
The structural confirmation of Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is not based on a single technique but on the convergence of evidence from multiple, orthogonal methods. The workflow below illustrates this self-validating process.
Caption: Workflow for structural elucidation.
This integrated approach ensures the highest level of scientific integrity. Each piece of data acts as a check on the others, leading to a trustworthy and definitive structural assignment.
Caption: How different techniques validate the structure.
References
-
PubChem. Methyl 7-chloro-1h-pyrrolo[3,2-c]pyridine-2-carboxylate. Available from: [Link]
-
Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available from: [Link]
-
Fryc, M., et al. (2024). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. Available from: [Link]
-
Fryc, M., et al. (2024). Synthesis of 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid. ResearchGate. Available from: [Link]
-
PubChem. 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. Available from: [Link]
-
Sagan, J., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Available from: [Link]
-
PubChem. methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. Available from: [Link]
-
Hojnik, C. (2016). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis. Available from: [Link]
-
Kumar, A., et al. (2017). Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease. PubMed. Available from: [Link]
-
Wang, Y., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Available from: [Link]
-
Al-Warhi, T., et al. (2024). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. ResearchGate. Available from: [Link]
-
Lee, J., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed. Available from: [Link]
-
ResearchGate. Representative compounds of 7-azaindole derivatives. Available from: [Link]
-
The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applications. Available from: [Link]
-
Zhang, C., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. PMC - NIH. Available from: [Link]
- Google Patents. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
-
Al-Ostath, R., et al. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds. NIH. Available from: [Link]
-
ResearchGate. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Available from: [Link]
-
ResearchGate. Carboxylate bands [cm −1 ] in the IR spectra of 1-11. Available from: [Link]
Sources
- 1. diglib.tugraz.at [diglib.tugraz.at]
- 2. Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. METHYL 7-CHLORO-1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE | 952800-36-1 [chemicalbook.com]
- 7. PubChemLite - Methyl 7-chloro-1h-pyrrolo[3,2-c]pyridine-2-carboxylate (C9H7ClN2O2) [pubchemlite.lcsb.uni.lu]
- 8. methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | C9H7ClN2O2 | CID 37818556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
